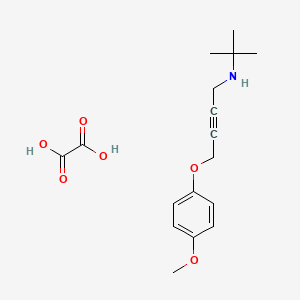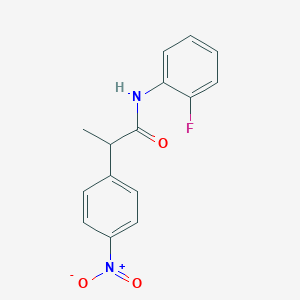
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-chlorophenoxy)propanamide
描述
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-chlorophenoxy)propanamide, also known as LUF6000, is a novel small molecule that has been developed as a potential anticancer agent. It belongs to the class of compounds known as phenylpropanoids and has been shown to have promising activity against a variety of cancer cell lines in preclinical studies.
作用机制
The exact mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-chlorophenoxy)propanamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cell growth and division. It has also been shown to disrupt the cell cycle and induce DNA damage, which can lead to apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of certain signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway. It has also been shown to induce oxidative stress and DNA damage, which can lead to cell death.
实验室实验的优点和局限性
One advantage of N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-chlorophenoxy)propanamide as an experimental anticancer agent is its potent cytotoxic activity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of action of anticancer drugs and for identifying potential targets for drug development. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-chlorophenoxy)propanamide. One area of interest is the development of more potent analogs of the compound that could be used as anticancer agents. Another area of interest is the investigation of the mechanisms of action of this compound in more detail, which could lead to the identification of novel targets for drug development. Additionally, there is potential for the use of this compound in combination with other anticancer agents to enhance their activity and reduce the risk of drug resistance.
科学研究应用
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-chlorophenoxy)propanamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that it has potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action for many anticancer drugs.
属性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-10(24-12-6-4-5-11(18)7-12)17(21)20-14-8-13(19)15(22-2)9-16(14)23-3/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXANSDZHLSWPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(4-bromo-2-methylphenoxy)butyl]azepane oxalate](/img/structure/B4074194.png)

![1-[4-(4-isopropylphenoxy)butyl]piperazine oxalate](/img/structure/B4074214.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4074215.png)
![2-[(diphenylacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4074220.png)
![3-(4-tert-butylphenyl)-5-[(4-chloro-2-nitrophenyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4074227.png)
![N-[({4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4074230.png)
![1-[4-(4-ethoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4074238.png)
![N-allyl-N-[2-(4-sec-butylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074247.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074248.png)
![N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide](/img/structure/B4074266.png)

![N-(4-nitrophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4074290.png)
![1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4074295.png)